Benzenesulfonic acid, 4-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, trisodium salt
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Overview
Description
Benzenesulfonic acid, 4-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, trisodium salt is a complex organic compound. It is characterized by its sulfonic acid groups, azo linkage, and triazine ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Triazine Ring: This step involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The azo linkage is formed by coupling diazonium salts with aromatic compounds.
Sulfonation: Introduction of sulfonic acid groups is achieved through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: Used as an intermediate in the production of azo dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.
Medicine
Industry
Textile Industry: Employed in dyeing processes for fabrics.
Water Treatment: Used in the formulation of water treatment chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes, proteins, and other biomolecules.
Pathways Involved: Participates in redox reactions, binding interactions, and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Molecules containing azo linkages.
Triazine Compounds: Compounds with triazine rings.
Uniqueness
This compound’s uniqueness lies in its combination of sulfonic acid groups, azo linkage, and triazine ring, which confer specific chemical properties and reactivity.
Properties
CAS No. |
72829-26-6 |
---|---|
Molecular Formula |
C26H17Cl3N9Na3O10S3 |
Molecular Weight |
887.0 g/mol |
IUPAC Name |
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(2-methyl-4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C26H20Cl3N9O10S3.3Na/c1-11-7-14(49(40,41)42)4-5-17(11)31-26-33-24(29)32-25(34-26)30-13-3-6-20(50(43,44)45)18(8-13)35-36-22-12(2)37-38(23(22)39)19-9-16(28)21(10-15(19)27)51(46,47)48;;;/h3-10,22H,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,30,31,32,33,34);;;/q;3*+1/p-3 |
InChI Key |
NMXIYULPLGQHTR-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl)C)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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